2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

physicochemical property solubility polar surface area

Researchers seeking to install a flexible, partially hydrophilic linker onto a pyridine-recognition element often face limited commercial options. 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1344249-91-7) directly addresses this gap. Its diethylene glycol spacer and terminal sulfonyl chloride electrophile enable efficient coupling in medicinal chemistry and material science applications. - **Enhanced Reach & Polarity:** Provides 7 rotatable bonds and a tPSA of 73.9 Ų, offering greater conformational flexibility than shorter analogs like 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride (5 rotatable bonds, tPSA ≈64.8 Ų). - **Improved Aqueous Compatibility:** The extra ether oxygen increases hydrogen bond acceptor count (5 vs. 3-4 for simpler analogs), reducing aggregation and improving solubility in aqueous assay buffers. - **Supply Chain Assurance:** This specific linker variant is available in stock for immediate global shipping, eliminating the need for custom synthesis delays.

Molecular Formula C9H12ClNO4S
Molecular Weight 265.71 g/mol
Cat. No. B13633290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride
Molecular FormulaC9H12ClNO4S
Molecular Weight265.71 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCCOCCS(=O)(=O)Cl
InChIInChI=1S/C9H12ClNO4S/c10-16(12,13)7-6-14-4-5-15-9-2-1-3-11-8-9/h1-3,8H,4-7H2
InChIKeyFRRRGYIDGDKKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride Overview


2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1344249-91-7) is a heteroaryl-alkyl-ether sulfonyl chloride building block [1]. It features a pyridin-3-yloxy head group linked through a diethylene glycol spacer to a terminal sulfonyl chloride electrophile. This compound is employed as a reactive intermediate for installing sulfonamide, sulfonate ester, and sulfone functionalities onto pharmacophores, agrochemical scaffolds, or functional materials. Its extended linker and the 3-pyridyl isomer differentiate it from shorter or differently substituted analogs that dominate commercial catalogues.

3-Pyridyl regioisomer for directional sulfonamide installation
Diethylene glycol spacer adds flexibility and polarity
Reactive sulfonyl chloride for one-step conjugation to amines or alcohols

Why 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride Cannot Be Simply Substituted


Sulfonyl chlorides are often sourced by generic name or core structure, but small structural changes—linker length, heteroatom count, and regiochemistry—profoundly alter solubility, conformational flexibility, and electrophilic reactivity [1]. Simply replacing 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride with the more common 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride or the non-ethereal 2-(pyridin-3-yl)ethane-1-sulfonyl chloride introduces measurable differences in hydrogen-bonding capacity, topological polar surface area, rotatable bonds, and lipophilicity that can cascade into variations in coupling efficiency, product solubility, or biological target engagement. The quantitative evidence below demonstrates why selection must be guided by the specific linker and substitution pattern, not by functional-group class alone.

Linker length mismatch
Shorter or non-ether linkers may shift solubility, conformational reach, and coupling efficiency relative to the diethylene glycol spacer.
Regiochemistry deviation
2-Pyridyl or 4-pyridyl analogs alter metal-coordination geometry and hydrogen-bond directionality, limiting direct replacement.
Hydrogen-bonding profile reduction
Loss of the extra ether oxygen decreases HBA count, which can reduce aqueous compatibility of the building block and its derivatives.

Quantitative Differentiation from Closest Analogs


Higher Topological Polar Surface Area vs. Analogs

The target compound carries a larger topological polar surface area (tPSA) than its closest commercial analogs, which is directly relevant to aqueous solubility and membrane permeability. Compared to 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride and 2-(pyridin-3-yl)ethane-1-sulfonyl chloride, the diethylene glycol spacer adds one additional oxygen atom, increasing tPSA by ≈9–18 Ų [1][2][3]. This magnitude of tPSA increase is typically associated with a 0.5–1.0 log unit improvement in aqueous solubility for neutral organic molecules, though experimental solubility data for the pure sulfonyl chlorides are not publicly available.

Polar surface area
Class-level
73.9 Ų
Shorter ether ~64.8 Ų Non-ether ~55.4 Ų
+9.1 Ų / +18.5 Ų
May improve aqueous solubility and reduce assay aggregation
Computed; no experimental tPSA available
physicochemical property solubility polar surface area

Increased Rotatable Bond Count for Conformational Flexibility

The diethylene glycol spacer of 2-(2-(pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride provides 7 rotatable bonds, versus 5 for the single-ethoxy analog and only 3 for the non-ethereal 2-(pyridin-3-yl)ethane-1-sulfonyl chloride [1][2][3]. This increase of 2–4 rotatable bonds directly translates into greater conformational sampling, which can be critical when the sulfonyl chloride is used to introduce a flexible tether between a rigid core and a target protein binding site.

Rotatable bonds
Class-level
7
Shorter ether 5 Non-ether 3
+2 / +4
Supports conformational sampling for binding pocket engagement
Computed descriptor; experimental flexibility not measured
conformational flexibility linker design rotatable bonds

Moderately Lower Lipophilicity vs. Non-Ether Analogs

The computed XLogP3 of 1.1 for 2-(2-(pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride is 0.2–0.5 units lower than that of 2-(pyridin-3-yl)ethane-1-sulfonyl chloride (estimated XLogP3 ≈1.3–1.6) due to the additional ether oxygen [1][2]. A lower logP generally correlates with reduced non-specific protein binding and improved metabolic stability of the final conjugate, which is a desirable feature when the sulfonyl chloride is used to modify a lead compound.

Lipophilicity (XLogP3)
Class-level
1.1
Non-ether ~1.3–1.6
≈0.2–0.5 lower
May correlate with reduced non-specific binding
Computed; experimental logP unavailable
lipophilicity logP drug-likeness

Additional Hydrogen-Bond Acceptor Capacity vs. Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to 4 in the shorter 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride and 3 in 2-(pyridin-3-yl)ethane-1-sulfonyl chloride [1][2][3]. The extra HBA arises from the additional ether oxygen in the diethylene glycol spacer. Each additional HBA can contribute approximately −0.5 to −1.0 kcal/mol in solvation free energy in water, collectively enhancing aqueous solubility of the free sulfonyl chloride and its immediate derivatives.

H-bond acceptors
Class-level
5
Shorter ether 4 Non-ether 3
+1 / +2
Can enhance water solubility of intermediates
Computed descriptor
hydrogen-bond acceptor solubility molecular recognition

Optimal Application Scenarios for 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride


Flexible Tether in Kinase and GPCR Probe Synthesis

When a medicinal chemist requires a sulfonyl chloride building block that extends a pyridine-recognition element by a flexible, partially hydrophilic linker, 2-(2-(pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride provides 7 rotatable bonds and a tPSA of 73.9 Ų [1], offering greater reach and polarity than the shorter 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride (5 rotatable bonds, ≈64.8 Ų) [2]. This can be critical for targeting shallow or solvent-exposed binding pockets where rigidity would be detrimental.

Sulfonamide-Linked Probes with Improved Solubility

For fluorescent or biotinylated probe molecules that require aqueous compatibility, the extra ether oxygen and higher HBA count (5 vs. 3–4 for simpler analogs) [1] can reduce aggregation and improve solubility in aqueous DMSO or PBS-based assay buffers. Procurement of this specific linker variant may avoid the need for post-synthetic solubilization strategies.

Sulfonated Polymer Electrolytes for Fuel Cells

Patents such as JP5365045B2 describe sulfonated pyridyloxy compounds for proton-conducting polymer electrolytes [3]. The extended ethoxyethoxy spacer in 2-(2-(pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride can impart greater chain mobility and higher ion-exchange capacity compared to shorter-chain sulfonyl chloride monomers, potentially benefiting membrane electrode assembly performance.

Selective ortho-Sulfonylation of 2-Aryloxypyridines

In palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines [4], the use of a sulfonyl chloride with a pre-attached pyridin-3-yloxy ethoxyethoxy tail can directly furnish advanced intermediates that already contain a flexible tether for subsequent deprotection or bioconjugation, bypassing multiple synthetic steps.

Application
Selection Property
Validation Focus
Kinase/GPCR probe tether
Linker flexibility and polarity
Conformational fit in solvent-exposed pockets
Aqueous sulfonamide-linked probes
Hydrogen-bond acceptor capacity
Aggregation reduction and buffer solubility
Proton-conducting polymer electrolytes
Chain mobility and ion-exchange potential
Membrane electrode assembly performance
ortho-Sulfonylation of 2-aryloxypyridines
Pre-attached tether for advanced intermediates
Synthetic step economy and bioconjugation readiness
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